molecular formula C16H16Cl2O4S B015239 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate CAS No. 188928-10-1

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate

Cat. No. B015239
M. Wt: 375.3 g/mol
InChI Key: DMDKUUBCBOPAQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate" often involves reactions that can include sulfonation, alkylation, and use of methanesulfonate esters. For example, the use of diethyltin(methoxy)methanesulfonate in reactions to afford three-dimensional self-assemblies indicates the versatility of methanesulfonates in synthesis processes (Shankar et al., 2011).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy. For methanesulfonate compounds, these techniques can reveal detailed information about their structural motifs and the nature of their self-assembly in the solid state. The differences in structural motifs between similar compounds can be significant, indicating a complex interplay between molecular structure and binding modes (Shankar et al., 2011).

Chemical Reactions and Properties

The chemical reactions of methanesulfonate derivatives include sulfonation and selective hydrolysis. These reactions are crucial for modifying the functional groups and enhancing the reactivity of the compound for further chemical transformations. For instance, the sulfonation of methyl phenyl sulfate with concentrated sulfuric acid yields sulfonic acids, demonstrating the reactivity of methanesulfonates in substitution reactions (Wit et al., 2010).

Safety And Hazards

The safety and hazards associated with “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate” are not explicitly mentioned in the retrieved papers.


Future Directions

The future directions for the use and study of “2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate” are not detailed in the retrieved papers.


Please note that this analysis is based on the information available in the retrieved papers and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKUUBCBOPAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404395
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate

CAS RN

188928-10-1
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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